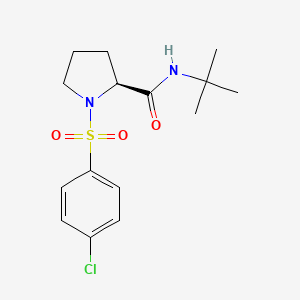![molecular formula C16H21N3O3 B7468271 2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione, commonly known as Mesotrione, is a selective herbicide that is used to control weeds in corn and other crops. It was first introduced in the market in the early 2000s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
The mechanism of action of Mesotrione involves the inhibition of an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids and plastoquinone. This leads to the accumulation of toxic intermediates, resulting in the death of the plant.
Biochemical and Physiological Effects:
Mesotrione has been found to have minimal impact on non-target organisms such as mammals, birds, and aquatic organisms. However, it can have some impact on beneficial insects such as bees and butterflies. Mesotrione is rapidly absorbed by plants and translocated to the growing points, where it inhibits HPPD activity, leading to a disruption of the plant's metabolism and ultimately its death.
Avantages Et Limitations Des Expériences En Laboratoire
Mesotrione has several advantages for use in lab experiments. It is highly effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. It is also relatively easy to apply and has a low toxicity, making it safe for use in lab settings.
However, there are also some limitations to the use of Mesotrione in lab experiments. It can be expensive to purchase and may not be readily available in all regions. Additionally, it may not be effective against all weed species, so researchers may need to use other herbicides in conjunction with Mesotrione.
Orientations Futures
There are several potential future directions for research involving Mesotrione. One area of interest is the development of new formulations of Mesotrione that are more effective against a wider range of weed species. Another area of interest is the use of Mesotrione in conjunction with other herbicides to develop more effective weed management strategies. Additionally, there is potential for research into the environmental impact of Mesotrione and its potential effects on non-target organisms.
Méthodes De Synthèse
The synthesis of Mesotrione involves the reaction of 2-nitro-4-methyl-6-(2-methylbutan-2-yl)phenol with thionyl chloride to form 2-chloro-4-methyl-6-(2-methylbutan-2-yl)phenol. This compound is then reacted with cyanuric acid to form 2-chloro-4-methyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,3,5-triazine. Finally, the compound is treated with sodium hydroxide to form Mesotrione.
Applications De Recherche Scientifique
Mesotrione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in corn fields to control weeds such as giant ragweed, velvetleaf, and common waterhemp. Mesotrione has also been found to be effective in controlling weeds in other crops such as soybeans, cotton, and vegetables.
Propriétés
IUPAC Name |
2,4-dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-6-16(2,3)11-7-9-12(10-8-11)22-13-14(20)18(4)15(21)19(5)17-13/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJMZCYGMBULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=NN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)
![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)

![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)